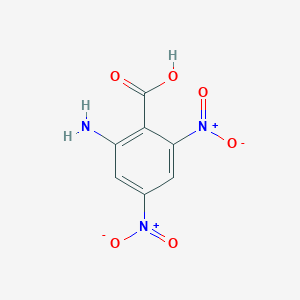

2-Amino-4,6-dinitrobenzoic acid

Übersicht

Beschreibung

2-Amino-4,6-dinitrobenzoic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound features an aromatic ring with two nitro groups and an amino group, which contribute to its reactivity and interaction with other molecules. The presence of both electron-withdrawing nitro groups and an electron-donating amino group creates a unique electronic environment that can influence its chemical behavior .

Synthesis Analysis

The synthesis of compounds related to 2-amino-4,6-dinitrobenzoic acid often involves the interaction of nitrobenzoic acid derivatives with other chemical species. For instance, the cyclocondensation of 2,4,6-trinitrobenzonitrile with esters of thioglycolic acid can lead to the formation of 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates, which share structural similarities with 2-amino-4,6-dinitrobenzoic acid. The reactivity of the nitro groups in these compounds can be influenced by the presence of an amino group, as seen in the regiospecific substitution of the 4-nitro group when interacting with anionic nucleophiles .

Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dinitrobenzoic acid and its derivatives can be complex, with the potential for various intermolecular interactions. For example, in the crystal structures of three polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate ⋅ 2,4-dinitrobenzoic acid, the asymmetric units consist of a cation, an anion, and a neutral molecule of 2,4-dinitrobenzoic acid. These units are linked via hydrogen bonds, forming monoanionic dimers. The crystal packing is further stabilized by π-stacked columns and various intermolecular interactions, particularly those involving nitro groups .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4,6-dinitrobenzoic acid derivatives can be quite specific. For instance, the substitution of the 4-nitro group in related compounds has been observed to occur only with certain anionic nucleophiles. This specificity is thought to be due to the electronic effects of the amino group, which can cause a twist of the nitro group and thus influence its reactivity. The presence of the amino group can have an unexpected activating effect on the reactivity of the nitro group, as demonstrated by the increased difficulty in nucleophilic substitution when the amino group is replaced with hydrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dinitrobenzoic acid are closely related to its molecular structure. The compound's ability to form hydrogen bonds, as seen in the crystal structures of its derivatives, suggests strong intermolecular forces that can affect its melting point, solubility, and overall stability. The presence of both nitro and amino groups also implies a certain degree of acidity and basicity, which can be exploited in the formation of salts and cocrystals with other organic acids. These salts can exhibit a variety of hydrogen bonding patterns and secondary interactions, contributing to the stabilization and expansion of three-dimensional framework structures .

Wissenschaftliche Forschungsanwendungen

Mobility in Tropical Soil

2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DBA) is studied for its mobility in tropical soil, especially as a degradation product of TNT. It has been found to be stable and polar with potential for groundwater migration. Research indicates that in the presence of a complex mixture of explosives, 2-A-4,6-DBA can migrate faster than TNT and other degradation products through both tropical soil and sand under abiotic saturated conditions (Sheild et al., 2013).

Genotoxicity in Groundwater Pollutants

2-Amino-4,6-dinitrobenzoic acid is identified as a pollutant in groundwater near munitions facilities. It has been evaluated for genotoxicity, showing mutagenic effects in bacterial tests. This suggests a potential cancer risk associated with environmental exposure to this compound (Grummt et al., 2006).

Chemical Properties and Reactions

In the realm of chemical research, 2-Amino-4,6-dinitrobenzoic acid is studied for its unique properties in reactions. For example, its interaction with anionic nucleophiles leads to specific substitution reactions, highlighting the compound's reactivity and potential applications in synthetic chemistry (Shevelev et al., 2001).

Fluorescence Quenching and Toxicity Analysis

Research also delves into the fluorescence quenching properties of 2-Amino-4,6-dinitrobenzoic acid. This property is useful in understanding the toxicity of dinitrophenols, as compounds like 2-A-4,6-DBA have been associated with health risks including cataracts and potential carcinogenic effects (Huţanu & Pintilie, 2013).

Exposure in Military Waste Disposal

2-Amino-4,6-dinitrobenzoic acid has been studied in the context of military waste disposal. Workers exposed to ammunition containing DNT and TNT show significant levels of 2-A-4,6-DBA metabolites in their urine, suggesting its relevance in occupational health studies (Letzel et al., 2003).

Crystallography and Molecular Interactions

In crystallography, the compound is used to study intermolecular interactions, particularly in the formation of polymorphs and molecular cocrystals. These studies contribute to our understanding of molecular structures and their properties (Sikorski & Trzybiński, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dinitrobenzoic acid | |

CAS RN |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

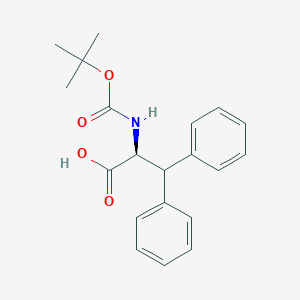

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

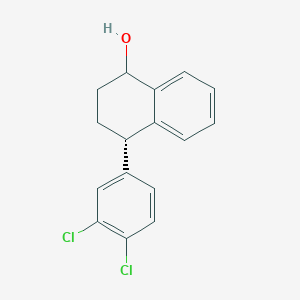

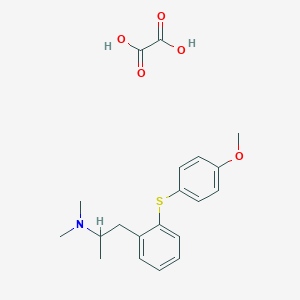

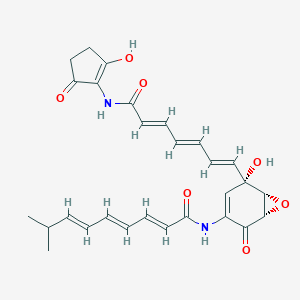

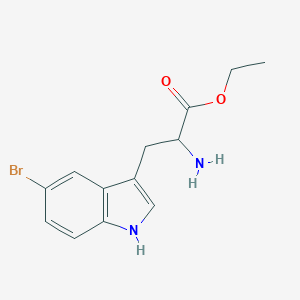

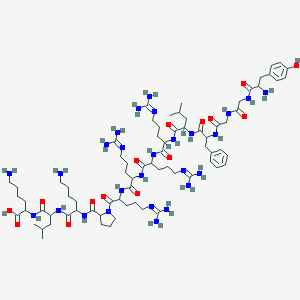

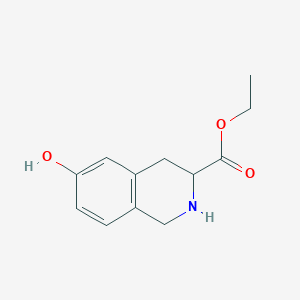

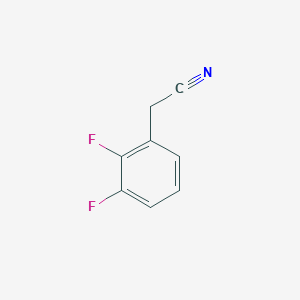

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)